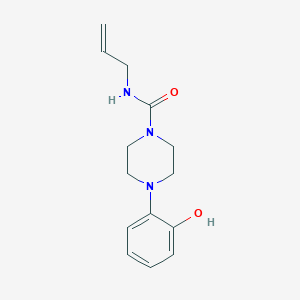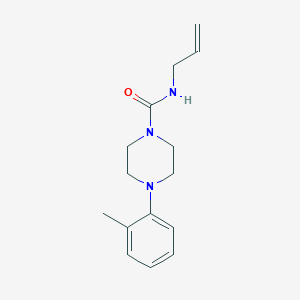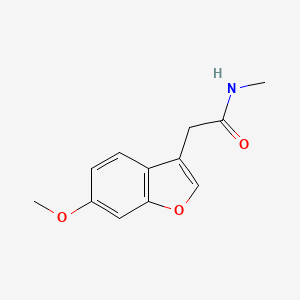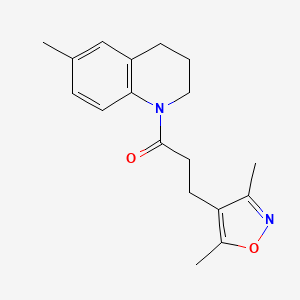
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for learning and memory processes, and their dysfunction has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CPP has been extensively studied for its potential therapeutic applications in these conditions.
Mecanismo De Acción
CPP acts as a positive allosteric modulator of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors, meaning it enhances the activity of these receptors without directly activating them. It binds to a specific site on the receptor, which leads to an increase in the opening of the ion channel and an influx of calcium ions into the cell. This, in turn, triggers a cascade of intracellular signaling events that are critical for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to enhance long-term potentiation (LTP), a process that strengthens the connections between neurons in the brain and is critical for learning and memory processes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPP has been shown to have neuroprotective effects and to promote the survival of neurons in various models of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP is a potent and selective modulator of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors, which makes it a valuable tool for investigating the role of these receptors in various neurological conditions. It has been extensively studied and characterized, and its effects on 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor function are well understood. However, CPP has some limitations as a research tool, including its relatively short half-life and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on CPP and its therapeutic applications. One area of interest is the development of more potent and selective modulators of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors that could have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of the role of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors in other neurological conditions, such as depression and anxiety disorders. Additionally, the development of CPP-based drugs that can cross the blood-brain barrier and be administered orally could have significant clinical applications.
Métodos De Síntesis
CPP can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with propargylamine, followed by the formation of an intermediate which is then reacted with piperazine and finally, carboxylic acid. The final product is obtained after purification and characterization through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
CPP has been widely used as a research tool to investigate the role of 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptors in various neurological conditions. It has been shown to enhance 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor-mediated synaptic transmission, which is crucial for synaptic plasticity and learning and memory processes. CPP has also been used to investigate the mechanisms underlying the development of tolerance to 4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide receptor antagonists, which are commonly used as anesthetics.
Propiedades
IUPAC Name |
4-(2-hydroxyphenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-7-15-14(19)17-10-8-16(9-11-17)12-5-3-4-6-13(12)18/h2-6,18H,1,7-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSFEGVMTYOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(2-morpholin-4-ylphenyl)methyl]-4-oxo-1H-quinoline-2-carboxamide](/img/structure/B7455133.png)
![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-prop-2-enylacetamide](/img/structure/B7455145.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![3-[(2-Methoxyphenyl)methyl]-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7455160.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)
![N-(4-chlorophenyl)-2-[(3E)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B7455187.png)


![3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7455195.png)

![(Z)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-2-pyridin-2-ylprop-2-enenitrile](/img/structure/B7455205.png)
![2-[(2,5-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455223.png)